molecular formula C12H14O2 B2615251 (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid CAS No. 1808742-39-3

(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2615251
CAS No.: 1808742-39-3
M. Wt: 190.242
InChI Key: LZDFLLRAVJJAPA-WDEREUQCSA-N
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Description

(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a carboxylic acid functional group

Scientific Research Applications

(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts, can be employed to obtain the desired (1R,2R) enantiomer with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2-propylphenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2-isopropylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific stereochemistry of the compound also contributes to its distinct properties compared to other similar cyclopropane derivatives .

Properties

IUPAC Name

(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDFLLRAVJJAPA-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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